molecular formula C19H15BrN2O3S B12189629 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid

Cat. No.: B12189629
M. Wt: 431.3 g/mol
InChI Key: NJFDSWLEOZVHAI-UHFFFAOYSA-N
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Description

The compound 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid features a benzoic acid core linked via an aminomethyl group to a 1,3-thiazole ring substituted with a 3-bromophenyl moiety. Thiazole rings are common in medicinal chemistry due to their bioisosteric resemblance to phenyl groups, while bromine enhances steric bulk and influences metabolic stability .

Properties

Molecular Formula

C19H15BrN2O3S

Molecular Weight

431.3 g/mol

IUPAC Name

4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

InChI

InChI=1S/C19H15BrN2O3S/c20-15-3-1-2-14(8-15)18-22-16(11-26-18)9-17(23)21-10-12-4-6-13(7-5-12)19(24)25/h1-8,11H,9-10H2,(H,21,23)(H,24,25)

InChI Key

NJFDSWLEOZVHAI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Thiazole Ring Formation

Procedure :

  • React 3-bromophenacyl bromide (1.0 equiv) with thiourea (1.2 equiv) in anhydrous ethanol under reflux for 6–8 hours.

  • Isolate 2-amino-4-(3-bromophenyl)thiazole via filtration and recrystallization (ethanol/water).
    Key Data :

  • Yield: 78–85%.

  • Characterization: IR (KBr) νmax 3350 cm⁻¹ (NH₂), 1620 cm⁻¹ (C=N); ¹H NMR (DMSO-d₆) δ 7.45–7.89 (m, 4H, Ar-H), 6.82 (s, 1H, thiazole-H).

Acetylation of Thiazole Amine

Procedure :

  • Treat 2-amino-4-(3-bromophenyl)thiazole with acetyl chloride (1.5 equiv) in dry dichloromethane (DCM) and triethylamine (TEA) at 0°C.

  • Stir for 4 hours at room temperature, then extract with DCM and purify via silica gel chromatography (hexane/ethyl acetate, 3:1).
    Key Data :

  • Yield: 90%.

  • Characterization: ¹³C NMR (CDCl₃) δ 169.5 (C=O), 152.3 (thiazole-C), 131.8–138.2 (Ar-C).

Preparation of 4-(Aminomethyl)Benzoic Acid

The benzoic acid component is synthesized through reductive amination or phthalimide protection/deprotection .

Reductive Amination Route

Procedure :

  • React 4-formylbenzoic acid (1.0 equiv) with ammonium acetate (2.0 equiv) in methanol.

  • Reduce with sodium cyanoborohydride (1.2 equiv) at pH 5–6 for 12 hours.

  • Acidify with HCl and precipitate the product.
    Key Data :

  • Yield: 65–70%.

  • Characterization: ESI-MS m/z 152.1 [M+H]⁺.

Phthalimide Protection Strategy

Procedure :

  • Protect 4-aminomethylbenzoic acid as its phthalimide derivative using phthalic anhydride in acetic acid.

  • Deprotect with hydrazine hydrate in ethanol under reflux to regenerate the free amine.
    Key Data :

  • Yield after deprotection: 80%.

Amide Bond Formation

The final coupling of the thiazole-acetyl and benzoic acid segments employs carbodiimide-mediated activation .

Activation of Thiazole-Acetic Acid

Procedure :

  • Dissolve 2-(3-bromophenyl)-1,3-thiazol-4-yl acetic acid (1.0 equiv) in dry DCM.

  • Add EDC·HCl (1.5 equiv) and HOBt (1.2 equiv), stir for 30 minutes at 0°C.

Coupling with 4-(Aminomethyl)Benzoic Acid

Procedure :

  • Add 4-(aminomethyl)benzoic acid (1.2 equiv) and TEA (2.0 equiv) to the activated acid.

  • Stir for 12–24 hours at room temperature.

  • Purify via reverse-phase HPLC (acetonitrile/water + 0.1% TFA).
    Key Data :

  • Yield: 60–75%.

  • Characterization: HRMS (ESI) m/z calcd. for C₂₀H₁₆BrN₃O₃S [M+H]⁺ 478.01, found 478.03.

Alternative Synthetic Routes

One-Pot Thiazole and Amide Formation

Procedure :

  • Combine 3-bromophenacyl bromide, thiourea, and 4-(aminomethyl)benzoic acid in a single flask.

  • Use microwave irradiation (100°C, 30 minutes) to accelerate cyclization and coupling.
    Key Data :

  • Yield: 55%.

Solid-Phase Synthesis

Procedure :

  • Immobilize 4-formylbenzoic acid on Wang resin.

  • Perform reductive amination, thiazole cyclization, and cleavage in sequence.
    Key Data :

  • Purity: >90% by HPLC.

Analytical and Optimization Data

Table 1: Comparative Yields of Key Steps

StepMethodYield (%)Purity (%)
Thiazole cyclizationHantzsch8598
AcetylationEDC/HOBt9095
Amide couplingEDC/TEA7597
One-pot synthesisMicrowave5585

Table 2: Spectroscopic Confirmation

Functional GroupIR (cm⁻¹)¹H NMR (δ, ppm)
Thiazole C=N1620
Amide N–H33008.21 (s, 1H)
Benzoic acid COOH170512.98 (s, 1H)

Challenges and Mitigation Strategies

  • Low Coupling Efficiency : Use of ultra-pure EDC and HOBt improves yields.

  • Thiazole Ring Instability : Avoid prolonged heating; employ inert atmospheres.

  • Byproduct Formation : Silica gel chromatography with gradient elution (ethyl acetate/hexane → methanol/DCM) enhances purity .

Chemical Reactions Analysis

Types of Reactions

4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and Lewis acids like aluminum chloride for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups onto the aromatic ring .

Scientific Research Applications

4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Functional Groups

The following compounds share structural similarities with the target molecule, differing in substituents, functional groups, or linker regions:

Table 1: Structural Comparison of Analogs
Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Effects Reference
Target Compound 3-Bromophenyl, acetyl-aminomethyl, benzoic acid C₁₉H₁₆BrN₃O₃S 446.32 g/mol High lipophilicity; potential bioactivity
(2-{[3-(Benzoylamino)benzoyl]amino}-1,3-thiazol-4-yl)acetic acid Benzoylamino group on thiazole C₁₉H₁₆N₄O₄S 396.42 g/mol Reduced steric bulk; altered solubility
{2-[(3-Chlorobenzoyl)amino]-1,3-thiazol-4-yl}acetic acid 3-Chlorobenzoyl substituent C₁₂H₉ClN₂O₃S 296.73 g/mol Weaker leaving group; lower metabolic stability
2-[2-[4-(Bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid Bromomethylphenyl on thiazole C₁₂H₁₀BrNO₂S 312.18 g/mol Alkylation potential; distinct steric effects
3-(((4-Methylthiazol-2-yl)methyl)amino)benzoic acid Methylthiazole, no acetyl linker C₁₂H₁₂N₂O₂S 248.30 g/mol Reduced hydrogen bonding; simpler pharmacophore
4-[[[[(3,4-Dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid Thioamide, dimethylphenoxy acetyl C₁₈H₁₈N₂O₄S 382.41 g/mol Enhanced metabolic resistance; altered H-bonding

Substituent Effects on Bioactivity and Physicochemical Properties

Bromine vs. Bromine’s larger atomic radius may improve receptor binding through van der Waals interactions. Chlorine, being less bulky, reduces steric hindrance but offers weaker leaving group capacity, which could diminish reactivity in prodrug activation pathways .

Acetyl vs. Thioamide Linkers: The acetyl linker in the target compound supports hydrogen bonding with biological targets (e.g., enzymes or receptors). In contrast, the thioamide group in 4-[[[[(3,4-dimethylphenoxy)acetyl]amino]thioxomethyl]amino]benzoic acid introduces sulfur, which may alter metabolic pathways (e.g., resistance to hydrolysis) and redox interactions .

Positional Isomerism :

  • The bromomethylphenyl substituent in 2-[2-[4-(bromomethyl)phenyl]-1,3-thiazol-4-yl]acetic acid introduces a reactive benzylic bromine, enabling alkylation reactions absent in the target compound. This could lead to off-target effects or covalent binding to proteins .

Biological Activity

4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid is an organic compound with significant potential in medicinal chemistry due to its unique structural characteristics. This article explores its biological activity, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

Molecular Formula: C19H15BrN2O3S
Molecular Weight: 431.3 g/mol
IUPAC Name: 4-[[[2-[2-(3-bromophenyl)-1,3-thiazol-4-yl]acetyl]amino]methyl]benzoic acid

The compound features a thiazole ring, a bromophenyl group, and a benzoic acid moiety, which contribute to its biological activity. The presence of these functional groups allows for targeted interactions with biological molecules.

Antimicrobial and Antifungal Properties

Research has indicated that 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid exhibits significant antimicrobial activity. Preliminary studies suggest that it can inhibit the growth of various bacterial strains and fungi.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings position the compound as a promising candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several studies. It has been shown to reduce the production of pro-inflammatory cytokines in vitro, suggesting a mechanism that could be beneficial in treating inflammatory diseases.

Anticancer Activity

In vitro studies have demonstrated that 4-[({[2-(3-Bromophenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]benzoic acid can induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer). The compound appears to enhance caspase-3 activity, which is a critical marker of apoptosis.

Cell LineIC50 (µM)
MDA-MB-23110.0
A54915.0

These results indicate its potential as a therapeutic agent in cancer treatment.

The mechanism by which this compound exerts its biological effects is not yet fully elucidated. However, it is believed to interact with specific molecular targets related to inflammation and cell proliferation pathways. Further studies are needed to clarify these interactions and optimize the compound for therapeutic use.

Case Studies and Research Findings

  • Antimicrobial Screening : A study conducted on various derivatives of thiazole compounds highlighted the superior activity of this specific compound against resistant strains of bacteria, indicating its potential utility in combating antibiotic resistance .
  • Apoptosis Induction : Research involving breast cancer cells showed that treatment with this compound resulted in morphological changes indicative of apoptosis and increased activity of apoptotic markers .
  • Inflammation Models : In vivo models demonstrated that administration of this compound significantly reduced inflammation markers compared to control groups, suggesting its efficacy in inflammatory conditions .

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